Ethyl 2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetate hydrochloride
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Overview
Description
Ethyl 2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring, a thiazole ring, and an acetate ester group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-aminopyridine and ethyl acrylate as the primary raw materials.
Solvent and Catalyst: Anhydrous ethanol is used as a solvent, and trifluoromethanesulfonic acid acts as a catalyst.
Reaction Conditions: The reaction mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours under nitrogen protection.
Purification: The resulting product is washed with organic solvents, concentrated under reduced pressure, and recrystallized to obtain the final product.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis process, ensuring consistent quality and yield. This may include the use of continuous flow reactors and automated systems to maintain precise reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups.
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to display diverse coordination modes due to the presence of n, o coordination atoms . This suggests that Ethyl 2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetate hydrochloride might interact with its targets through similar coordination.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to investigate the effects of thiazole derivatives on biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 3-(2-Pyridylamino)propionate: Similar structure but with a different ester group.
Ethyl 3-(pyridin-2-ylamino)propanoate: Similar core structure but different functional groups.
Uniqueness: Ethyl 2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetate hydrochloride is unique due to its specific combination of pyridine, thiazole, and acetate groups, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethyl 2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C₉H₁₁ClN₂O₂S
- Molecular Weight : 222.71 g/mol
- CAS Number : 76629-17-9
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluating various thiazole derivatives demonstrated that compounds similar to this one showed significant inhibition against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Thiazole Derivatives
Compound | MIC (mg/mL) | Bacterial Strain |
---|---|---|
Ethyl 2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetate | 0.0048 | E. coli |
Thiazole Derivative A | 0.0195 | S. aureus |
Thiazole Derivative B | 0.0098 | Bacillus mycoides |
Thiazole Derivative C | 0.039 | C. albicans |
The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against E. coli and S. aureus, suggesting its potential as an antibacterial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anticancer activity. Studies have shown that thiazole derivatives can inhibit key protein kinases involved in cancer progression.
Case Study: Inhibition of Protein Kinases
A study published in ACS Omega reported that thiazole compounds significantly inhibited kinases such as EGFR and HER2, leading to cell cycle arrest at the G2/M phase in cancer cell lines . The ability to induce cell cycle arrest is critical for the development of anticancer therapies.
The biological activity of this compound may be attributed to its structural features, which allow it to interact with various biological targets:
- Kinase Inhibition : The compound's ability to inhibit protein kinases is vital for its anticancer properties.
- Antibacterial Mechanism : The thiazole ring system is known for its role in disrupting bacterial cell wall synthesis, leading to cell lysis.
Safety and Toxicology
Safety assessments are crucial for any therapeutic agent. Preliminary toxicological evaluations have indicated that thiazole derivatives exhibit low toxicity profiles at therapeutic doses, making them suitable candidates for further development .
Properties
IUPAC Name |
ethyl 2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S.ClH/c1-2-17-11(16)7-9-8-18-12(14-9)15-10-5-3-4-6-13-10;/h3-6,8H,2,7H2,1H3,(H,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUAEPHKUPTWSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=CC=CC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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